molecular formula C19H32N2O2 B10900051 (4-Cyclohexanecarbonyl-[1,4]diazepan-1-yl)(cyclohexyl)methanone

(4-Cyclohexanecarbonyl-[1,4]diazepan-1-yl)(cyclohexyl)methanone

Cat. No.: B10900051
M. Wt: 320.5 g/mol
InChI Key: ORGLHZOCDXXITL-UHFFFAOYSA-N
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Description

CYCLOHEXYL[4-(CYCLOHEXYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyclohexyl group attached to a diazepane ring, which is further linked to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOHEXYL[4-(CYCLOHEXYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE typically involves multiple steps, starting with the preparation of the cyclohexylcarbonyl precursor. This precursor is then reacted with a diazepane derivative under controlled conditions to form the desired compound. Common reagents used in these reactions include cyclohexylcarbonyl chloride and diazepane, with solvents such as dichloromethane or tetrahydrofuran. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of CYCLOHEXYL[4-(CYCLOHEXYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE is scaled up using large reactors and automated systems to maintain consistent quality. The process involves continuous monitoring of reaction parameters and the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXYL[4-(CYCLOHEXYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

CYCLOHEXYL[4-(CYCLOHEXYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of CYCLOHEXYL[4-(CYCLOHEXYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl[4-(cyclohexylcarbonyl)-1-piperazinyl]methanone: This compound shares a similar structure but differs in the presence of a piperazine ring instead of a diazepane ring.

    Cyclohexyl[4-(2-thienylcarbonyl)-1-piperazinyl]methanone: Another similar compound with a thienyl group instead of a cyclohexyl group.

Uniqueness

CYCLOHEXYL[4-(CYCLOHEXYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H32N2O2

Molecular Weight

320.5 g/mol

IUPAC Name

[4-(cyclohexanecarbonyl)-1,4-diazepan-1-yl]-cyclohexylmethanone

InChI

InChI=1S/C19H32N2O2/c22-18(16-8-3-1-4-9-16)20-12-7-13-21(15-14-20)19(23)17-10-5-2-6-11-17/h16-17H,1-15H2

InChI Key

ORGLHZOCDXXITL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCN(CC2)C(=O)C3CCCCC3

Origin of Product

United States

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